2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid
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Overview
Description
2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a diethylamino group, which contribute to its distinct reactivity and applications in various fields.
Preparation Methods
The synthesis of 2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid involves several steps, starting with the chlorination of benzoic acid derivatives. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The diethylamino group is introduced through a nucleophilic substitution reaction, often using diethylamine in the presence of a suitable base. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors, while the chlorine atoms may enhance the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, 2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid stands out due to its unique combination of chlorine atoms and a diethylamino group. Similar compounds include:
- 2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
- 2,3,5,6-Tetrachloroterephthalic acid dimethyl ester
- 2,3,5,6-Tetrachloro-1,4-benzenedicarboxylic acid dimethyl ester
These compounds share structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties .
Properties
CAS No. |
59428-40-9 |
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Molecular Formula |
C20H19Cl4NO4 |
Molecular Weight |
479.2 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-[4-(diethylamino)-2-ethoxybenzoyl]benzoic acid |
InChI |
InChI=1S/C20H19Cl4NO4/c1-4-25(5-2)10-7-8-11(12(9-10)29-6-3)19(26)13-14(20(27)28)16(22)18(24)17(23)15(13)21/h7-9H,4-6H2,1-3H3,(H,27,28) |
InChI Key |
VRNOMUINADNGOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O)OCC |
Origin of Product |
United States |
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